molecular formula C22H27N3O4S B2551460 (4-Benzylpiperazin-1-yl)(4-(morpholinosulfonyl)phenyl)methanone CAS No. 304684-41-1

(4-Benzylpiperazin-1-yl)(4-(morpholinosulfonyl)phenyl)methanone

Cat. No. B2551460
M. Wt: 429.54
InChI Key: OXLZTXPTZVIAKO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to "(4-Benzylpiperazin-1-yl)(4-(morpholinosulfonyl)phenyl)methanone" involves innovative methods to create complex molecules. In one study, a photoinduced rearrangement of (E)-3-arylvinyl-4H-chromen-4-ones was utilized to synthesize benzoaryl-5-yl(2-hydroxyphenyl)methanones. This process yielded high results, ranging from 77-95%, without the need for transition metals, oxidants, or other additives. The reaction was facilitated by irradiation with a high-pressure mercury lamp at room temperature under an argon atmosphere, demonstrating a novel procedure for the synthesis of α,α'-diaryl ketone derivatives .

Molecular Structure Analysis

The molecular structures of the synthesized compounds were characterized using various spectroscopic techniques. Infrared (IR) spectroscopy, proton nuclear magnetic resonance (^1H NMR), carbon-13 nuclear magnetic resonance (^13C NMR), and mass spectroscopy were employed to confirm the purity and structure of the newly synthesized molecules. These methods are crucial for verifying the expected molecular framework and for ensuring the correct functional groups are present in the final product .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are complex and require precise conditions. For instance, the reductive amination process used to create novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-ones was carried out using sodium cyanoborohydride in methanol. This step is critical for introducing the benzylpiperazine moiety into the chromen-2-one framework, which is a key feature of the compounds under study .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are inferred from their molecular structure and the nature of their synthesis. The high yields and the use of room temperature conditions suggest that the compounds are stable under ambient conditions. The spectroscopic data provides insight into the electronic and steric characteristics of the molecules, which are important for understanding their reactivity and potential applications, such as antimicrobial activity .

Antimicrobial Activity Case Study

A case study of the antimicrobial activity of these compounds revealed significant antibacterial and antifungal effects comparable to standard treatments. The molecular modeling and docking studies with the crystal structure of oxidoreductase proteins (1XDQ and 3QLS) suggest a good correlation between the estimated score by genetic algorithm and the experimental inhibitory potency. This indicates that the synthesized compounds have a promising role in the development of new antimicrobial agents .

Safety And Hazards

The compound has been classified in GHS category 300 < LD50 < 2000 mg/kg, indicating a certain level of toxicity .

properties

IUPAC Name

(4-benzylpiperazin-1-yl)-(4-morpholin-4-ylsulfonylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O4S/c26-22(24-12-10-23(11-13-24)18-19-4-2-1-3-5-19)20-6-8-21(9-7-20)30(27,28)25-14-16-29-17-15-25/h1-9H,10-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXLZTXPTZVIAKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Benzylpiperazin-1-yl)(4-(morpholinosulfonyl)phenyl)methanone

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